Computed logP (XLogP3) as a Measure of Lipophilicity: Target vs. Simpler Malonates
Diethyl 2-ethyl-2-isobutylmalonate exhibits a computed XLogP3 of 3.3, indicative of substantial lipophilic character relative to its structural analogs . This value is markedly higher than that of the unsubstituted parent diethyl malonate (XLogP3 ≈ 1.0) [1], the mono-methyl analog diethyl methylmalonate (XLogP3 = 1.40) [2], and the mono-isobutyl analog diethyl isobutylmalonate (XLogP3 = 2.6) . The incremental increase in logP directly correlates with the addition of alkyl substituents at the alpha-carbon, and the combined ethyl/isobutyl substitution pattern produces the highest value in this comparator set.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.3 |
| Comparator Or Baseline | Diethyl malonate (XLogP3 ≈ 1.0); Diethyl methylmalonate (XLogP3 = 1.40); Diethyl isobutylmalonate (XLogP3 = 2.6) |
| Quantified Difference | ΔXLogP3 = +2.3 vs. diethyl malonate; +1.9 vs. diethyl methylmalonate; +0.7 vs. diethyl isobutylmalonate |
| Conditions | Computed XLogP3 values from standard cheminformatics prediction methods (PubChem/chemical databases) |
Why This Matters
Higher logP influences partitioning behavior in biphasic reactions and is a critical parameter for designing intermediates in medicinal chemistry where lipophilicity governs membrane permeability and ADME properties.
- [1] Perflavory, diethyl malonate, XlogP3: 1.00 (est), accessed 2026-05-10. View Source
- [2] The Good Scents Company, Diethyl methylmalonate, XlogP3-AA: 1.40 (est), accessed 2026-05-10. View Source
